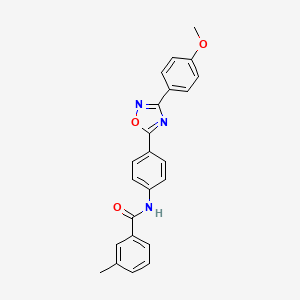
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide (MO-1) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MO-1 is a derivative of the benzamide class of compounds and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide has been found to inhibit the activity of the enzyme, glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation and apoptosis. N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide has also been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of certain genes involved in these processes. Additionally, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide has been found to reduce the production of inflammatory cytokines and chemokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide exhibits several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized in large quantities. N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide has also been found to exhibit low toxicity in animal studies, making it a promising candidate for further preclinical and clinical development. However, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide also exhibits certain limitations for lab experiments. It has poor bioavailability and limited tissue penetration, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide. One area of research could focus on improving the bioavailability and tissue penetration of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide to enhance its therapeutic effectiveness in vivo. Another area of research could focus on identifying the specific molecular targets and signaling pathways that are affected by N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide. Additionally, further studies could investigate the potential use of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide as a fluorescent probe for the detection of nitric oxide in biological systems.
Métodos De Síntesis
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide can be synthesized through a multistep reaction process. The synthesis of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide involves the condensation of 2-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide with 4-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Suzuki coupling reaction with 3-methylphenylboronic acid in the presence of a palladium catalyst to obtain the final product, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide has also been found to possess anti-inflammatory, antifungal, and antiviral properties. Additionally, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide has been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems.
Propiedades
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-4-3-5-18(14-15)22(27)24-19-10-6-17(7-11-19)23-25-21(26-29-23)16-8-12-20(28-2)13-9-16/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYIUHYMQKLRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

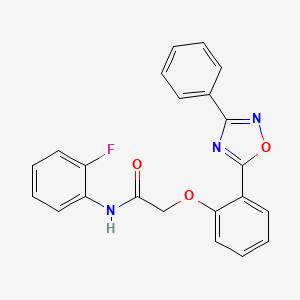
![4-(tert-butyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689663.png)
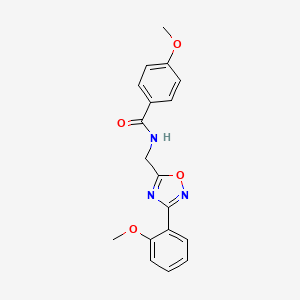
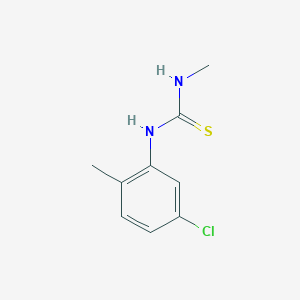
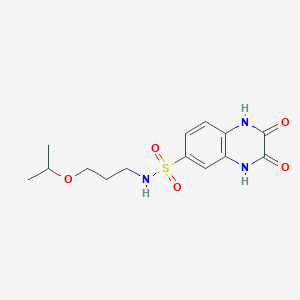
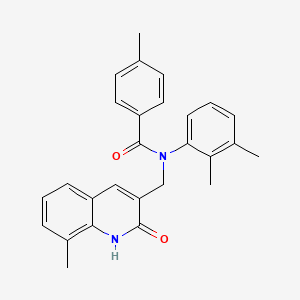
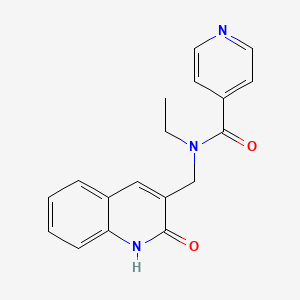

![4-methoxy-N-(2-phenoxyphenyl)-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7689698.png)
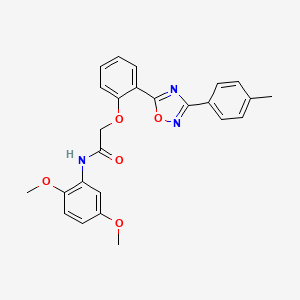
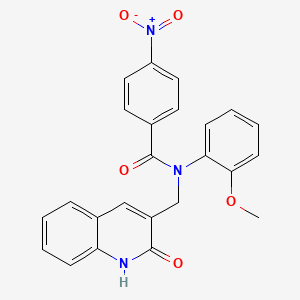

![N-(3,5-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689709.png)
![1-(2,5-dichlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7689710.png)